

Spectroscopic Analysis of 3-Chloro-4-fluoronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-fluoronitrobenzene

Cat. No.: B104753

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-chloro-4-fluoronitrobenzene** (CAS No: 350-30-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

3-Chloro-4-fluoronitrobenzene is a substituted aromatic compound with the molecular formula $C_6H_3ClFNO_2$ and a molecular weight of 175.54 g/mol .[\[1\]](#)[\[2\]](#) Its structure, featuring a nitro group, a chlorine atom, and a fluorine atom on the benzene ring, gives rise to a distinct spectroscopic profile. This guide presents an analysis of its 1H NMR, ^{13}C NMR, IR, and MS data, which are crucial for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Experimental data for **3-chloro-4-fluoronitrobenzene** is available in the Spectral Database for Organic Compounds (SDBS).

1H NMR Spectroscopy

The proton NMR spectrum of **3-chloro-4-fluoronitrobenzene** is expected to show three distinct signals in the aromatic region, consistent with its trisubstituted benzene ring structure. Experimental data indicates that the chemical shifts for these protons range from 7.235 ppm to 8.306 ppm.[3] The predicted assignments are detailed in Table 1.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Chloro-4-fluoronitrobenzene**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-2	~ 8.2 - 8.3	Doublet of doublets (dd)	$\text{J}_{\text{H2-H6}} \approx 2\text{-}3 \text{ Hz}$, $\text{J}_{\text{H2-F}} \approx 4\text{-}5 \text{ Hz}$
H-5	~ 7.4 - 7.5	Triplet (t) or Doublet of doublets (dd)	$\text{J}_{\text{H5-H6}} \approx 9 \text{ Hz}$, $\text{J}_{\text{H5-F}} \approx 8\text{-}9 \text{ Hz}$
H-6	~ 8.0 - 8.1	Doublet of doublets (dd)	$\text{J}_{\text{H6-H5}} \approx 9 \text{ Hz}$, $\text{J}_{\text{H6-H2}} \approx 2\text{-}3 \text{ Hz}$

Note: Predicted values are based on typical chemical shifts for substituted nitrobenzenes and known coupling patterns. Actual values can be found in SDBS No. 18059.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are in unique chemical environments. Experimental data shows these signals appear in the range of 117.00 ppm to 164.59 ppm.[3] The predicted assignments are provided in Table 2.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-Chloro-4-fluoronitrobenzene**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C-NO ₂)	~ 148 - 152
C-2	~ 122 - 126
C-3 (C-Cl)	~ 120 - 124
C-4 (C-F)	~ 158 - 162 (doublet, due to C-F coupling)
C-5	~ 118 - 122 (doublet, due to C-F coupling)
C-6	~ 128 - 132

Note: Predicted values are based on substituent effects on aromatic chemical shifts. Actual values can be found in SDBS No. 18059.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **3-chloro-4-fluoronitrobenzene** shows characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-halogen bonds. An experimental spectrum is available in the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS, No. 10089).[\[4\]](#)

Table 3: Characteristic IR Absorption Bands for **3-Chloro-4-fluoronitrobenzene**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~ 3100 - 3050	Medium	C-H Stretch	Aromatic Ring
~ 1600, 1475	Medium-Strong	C=C Stretch	Aromatic Ring
~ 1530 - 1515	Strong	N=O Asymmetric Stretch	Nitro Group (NO ₂)
~ 1350 - 1335	Strong	N=O Symmetric Stretch	Nitro Group (NO ₂)
~ 1250 - 1200	Strong	C-F Stretch	Aryl-Fluoride
~ 800 - 750	Strong	C-Cl Stretch	Aryl-Chloride
~ 900 - 675	Strong	C-H Out-of-Plane Bend	Aromatic Ring

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is available in the NIST Chemistry WebBook. The molecular ion peak $[M]^+$ is observed at m/z 175. A characteristic $[M+2]^+$ peak with an intensity of approximately one-third of the molecular ion peak is also present, confirming the presence of a single chlorine atom.

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of **3-Chloro-4-fluoronitrobenzene**

m/z	Relative Intensity (%)	Proposed Fragment
177	~30	$[M+2]^{+}$ Isotope Peak
175	~95	$[M]^{+}$ Molecular Ion
145	~10	$[M - NO]^{+}$
129	~100	$[M - NO_2]^{+}$
94	~40	$[C_5H_2FCI]^{+}$
75	~55	$[C_6H_3]^{+}$

Note: Relative intensities are estimated from the NIST WebBook spectrum.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

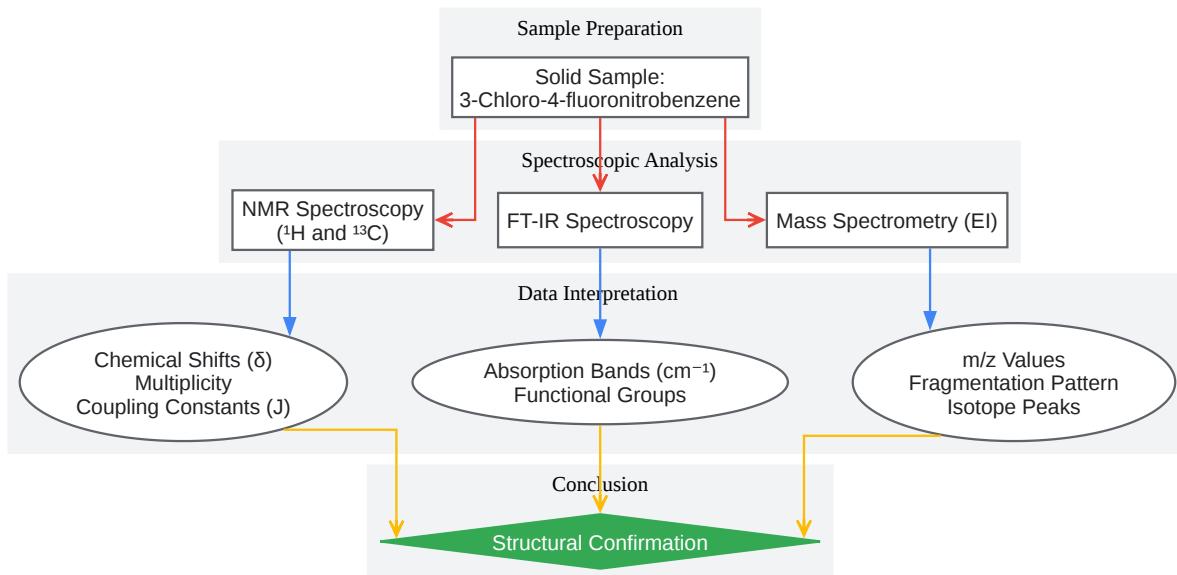
- Sample Preparation: Approximately 10-20 mg of solid **3-chloro-4-fluoronitrobenzene** is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., deuteriochloroform, $CDCl_3$) within a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer, operating at a field strength of 300 MHz or higher for 1H NMR, is used.
- 1H NMR Acquisition: The spectrometer is tuned and shimmed to the sample. A standard one-pulse sequence is used to acquire the 1H spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ^{13}C spectrum. A wider spectral width (~250 ppm) is used. Due to the low natural

abundance of ^{13}C , a larger number of scans (typically 1024 or more) and a longer relaxation delay may be required.

- Data Processing: The acquired Free Induction Decay (FID) is processed using an exponential window function followed by a Fourier transform. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

FT-IR Spectroscopy Protocol

- Sample Preparation (Solid Film): A small amount (2-5 mg) of solid **3-chloro-4-fluoronitrobenzene** is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]
- Film Deposition: One or two drops of the resulting solution are applied to the surface of a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely in a fume hood, leaving a thin, solid film of the analyte on the plate.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis. A background spectrum of the clean, empty sample compartment is recorded first.
- Data Acquisition: The salt plate with the sample film is placed in the spectrometer's sample holder. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} , with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.


Electron Ionization Mass Spectrometry (EI-MS) Protocol

- Sample Introduction: A few micrograms of the sample are introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS). The sample is volatilized by heating under high vacuum.

- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M^{+}) and various fragment ions.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Processing: The detector signal is converted into a mass spectrum, which is a plot of relative ion abundance versus m/z . The most intense peak in the spectrum is designated as the base peak and assigned a relative intensity of 100%.

Visualization of Experimental Workflow

The logical flow for the complete spectroscopic characterization of a solid organic compound like **3-chloro-4-fluoronitrobenzene** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-fluoronitrobenzene | 350-30-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Chloro-4-fluoronitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104753#spectroscopic-data-of-3-chloro-4-fluoronitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com